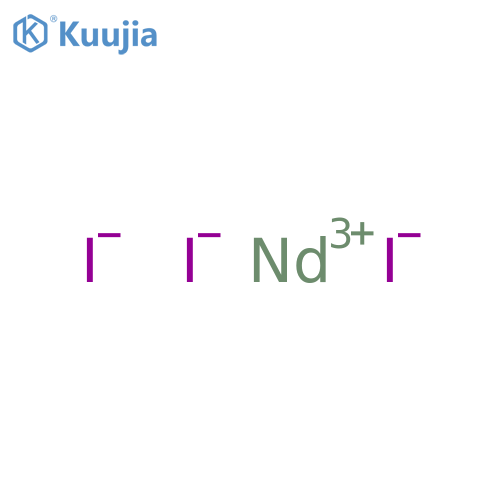

Cas no 13813-24-6 (Neodymium iodide)

Neodymium iodide structure

商品名:Neodymium iodide

CAS番号:13813-24-6

MF:I3Nd

メガワット:524.953422546387

MDL:MFCD00016248

CID:180481

Neodymium iodide 化学的及び物理的性質

名前と識別子

-

- Neodymium iodide

- Neodymium iodide (NdI3)

- Neodymium(III) iodide

- neodimium acetate

- neodymium triidode

- neodymium triiodide

- NdI3

- Neodymium(III) triiodide

- Neodymium iodide anhydrous

- neodymiumiodide(ndi3)

- 13813-24-6, MFCD00016248

- Neodymium(III) iodide,99.9%

-

- MDL: MFCD00016248

- インチ: InChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3

- InChIKey: DKSXWSAKLYQPQE-UHFFFAOYSA-K

- ほほえんだ: [I-].[I-].[I-].[Nd+3]

計算された属性

- せいみつぶんしりょう: 522.62100

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 99.9%純度、緑色粉末

- 密度みつど: 5.850

- ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい)

- すいようせい: Soluble in water.

- あんていせい: hygroscopic

- PSA: 0.00000

- LogP: 2.65710

- かんど: Moisture & Light Sensitive

- ようかいせい: 可溶性

Neodymium iodide セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H317,H334,H361

- 警告文: P261,P280,P342+P311

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 63-42/43

- セキュリティの説明: S22; S36/37; S45

-

危険物標識:

- TSCA:Yes

- リスク用語:R42/43

Neodymium iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025737-1g |

Neodymium iodide |

13813-24-6 | 99.9%() | 1g |

¥953 | 2023-09-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119172-1g |

Neodymium iodide |

13813-24-6 | ,,99.9% metals basis | 1g |

¥793.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IR365-1g |

Neodymium(III)iodide,anhydrous(99.9%-Nd) |

13813-24-6 | ,,99.9% metals basis | 1g |

¥839.0 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-6007-5g |

Neodymium iodide |

13813-24-6 | anhydrous(99.9%-Nd) | 5g |

9276.0CNY | 2021-07-08 | |

| Cooke Chemical | A6193912-1G |

Neodymium iodide , Waterless, powder |

13813-24-6 | 99.9%metalsbasis | 1g |

RMB 615.20 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-228821-1 g |

Neodymium(III) iodide, |

13813-24-6 | 1g |

¥827.00 | 2023-07-10 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R150256-1g |

Neodymium iodide |

13813-24-6 | 98% | 1g |

¥718 | 2023-09-10 | |

| abcr | AB119347-5g |

Neodymium(III) iodide, anhydrous, 99.9%; . |

13813-24-6 | 99.9% | 5g |

€292.00 | 2025-02-18 | |

| Aaron | AR003TNH-25g |

NEODYMIUM IODIDE |

13813-24-6 | 98% | 25g |

$1316.00 | 2023-12-16 | |

| A2B Chem LLC | AB77297-25g |

Neodymium(III) iodide |

13813-24-6 | 98 | 25g |

$1586.00 | 2024-04-20 |

Neodymium iodide 関連文献

-

Polly L. Arnold,Jonathan McMaster,Stephen T. Liddle Chem. Commun. 2009 818

-

Eng Liang Lim,Jinxin Yang,Zhanhua Wei Energy Environ. Sci. 2023 16 862

13813-24-6 (Neodymium iodide) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13813-24-6)Neodymium iodide

清らかである:99%/99%

はかる:1g/5g

価格 ($):411.0/1647.0